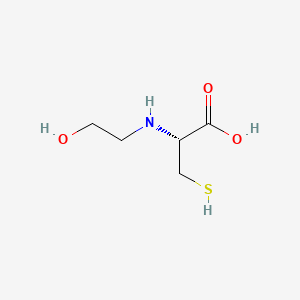2-hydroxyethyl Cysteine
CAS No.:
Cat. No.: VC14118463
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H11NO3S |
|---|---|
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | (2R)-2-(2-hydroxyethylamino)-3-sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C5H11NO3S/c7-2-1-6-4(3-10)5(8)9/h4,6-7,10H,1-3H2,(H,8,9)/t4-/m0/s1 |
| Standard InChI Key | FHVKUMVJDWVCBT-BYPYZUCNSA-N |
| Isomeric SMILES | C(CO)N[C@@H](CS)C(=O)O |
| Canonical SMILES | C(CO)NC(CS)C(=O)O |
Introduction
Chemical Structure and Properties of 2-Hydroxyethyl Cysteine
Core Structure and Isomerism
2-Hydroxyethyl cysteine, chemically designated as S-(2-hydroxyethyl)-L-cysteine, features a cysteine backbone modified by a 2-hydroxyethyl group attached to the sulfur atom. Its molecular formula is C₅H₁₁NO₃S, with a molecular weight of 165.21 g/mol . The stereochemistry of the α-carbon determines its L- or D-isoform, with the L-configuration being biologically prevalent. The hydroxyl group enhances solubility in aqueous media, while the thioether linkage confers stability against oxidation compared to free thiols .
Table 1: Comparative Properties of 2-Hydroxyethyl Cysteine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| S-(2-Hydroxyethyl)-L-cysteine | C₅H₁₁NO₃S | 165.21 | Thioether, Hydroxyl, Amine |
| N-Acetyl-2-HEMA | C₇H₁₃NO₄S | 207.25 | Acetyl, Thioether, Carboxyl |
| Fmoc-S-2-hydroxyethyl-L-cys | C₂₀H₂₁NO₅S | 403.45 | Fmoc, Thioether, Hydroxyl |
Synthesis and Modification
The synthesis of 2-hydroxyethyl cysteine derivatives typically involves nucleophilic substitution reactions. For example, N-acetyl-2-HEMA is produced via glutathione conjugation with electrophilic xenobiotics, followed by enzymatic processing to yield the mercapturic acid derivative . Solid-phase peptide synthesis (SPPS) employs Fmoc-S-2-hydroxyethyl-L-cysteine as a building block, where the Fmoc group protects the amine during chain elongation .
Applications in Biomedical Research
Peptide Synthesis and Drug Development
Fmoc-S-2-hydroxyethyl-L-cysteine is indispensable in SPPS due to its orthogonally protected thiol group, which avoids unwanted side reactions. This derivative enables the incorporation of non-natural amino acids into peptides, enhancing stability and bioactivity. For instance, peptides containing this motif exhibit improved resistance to proteolytic degradation, making them candidates for oral therapeutics .
Biomonitoring of Xenobiotic Exposure
N-Acetyl-2-HEMA serves as a urinary biomarker for exposure to electrophilic chemicals, such as acrylates and epoxides. These compounds undergo glutathione conjugation in the liver, ultimately excreted as 2-HEMA. A study identified over 50 xenobiotics linked to 2-HEMA excretion, including ethylene oxide and acrylonitrile . Monitoring urinary 2-HEMA levels provides a non-invasive method to assess occupational or environmental exposure to genotoxic agents.
Table 2: Xenobiotics Metabolized to 2-HEMA
| Xenobiotic Class | Example Compounds | Industrial Use |
|---|---|---|
| Epoxides | Ethylene oxide, Styrene oxide | Plastics, Resins |
| Acrylates | Methyl acrylate, HEMA | Dental materials, Adhesives |
| Halogenated alkenes | Vinyl chloride | PVC production |
Antioxidant and Anti-inflammatory Mechanisms
2-Hydroxyethyl cysteine derivatives modulate oxidative stress pathways. In keratinocytes, HEMA-induced reactive oxygen species (ROS) activate calpain, leading to IL-1α release and inflammation. Pretreatment with N-acetyl cysteine (NAC) scavenges ROS, inhibits calpain activity, and reduces IL-1α secretion by 70% . NAC also forms adducts with HEMA via sulfide bonds, neutralizing its reactivity .
Biological Effects and Toxicity
Cytotoxicity and Apoptosis
HEMA exposure induces mitochondrial dysfunction and caspase-3 activation in oral keratinocytes, resulting in apoptotic cell death. At concentrations ≥ 5 mM, HEMA reduces cell viability by 50% within 24 hours . NAC co-treatment restores viability to 80% by preserving glutathione levels and blocking cytochrome c release .
Role in Dental Materials
HEMA, a component of dental adhesives, leaches into oral tissues, causing contact dermatitis and pulp inflammation. Studies using 3D oral mucosa models show that 2 mM HEMA increases IL-6 and TNF-α secretion by 3-fold, mediated by NF-κB activation . Modifying resin formulations with antioxidant additives like NAC mitigates these effects .
Analytical Methods and Detection
Chromatographic Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies urinary 2-HEMA with a detection limit of 0.1 ng/mL. Isotope dilution using deuterated 2-HEMA ensures precision (CV < 10%) in biomonitoring studies .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) confirms the structure of synthetic derivatives. For Fmoc-S-2-hydroxyethyl-L-cysteine, characteristic signals include δ 4.5 ppm (Fmoc aromatic protons) and δ 3.2 ppm (methylene groups adjacent to sulfur) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume